![molecular formula C14H8BrF3N2 B1469353 8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine CAS No. 911113-31-0](/img/structure/B1469353.png)
8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine
Overview
Description
8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The bromine atom and the imidazo[1,2-a]pyridine core also contribute to its overall activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
6-(4-Trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.
8-Bromo-6-phenyl-imidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, which can influence its electronic properties and biological activity.
8-Bromo-6-(4-methyl-phenyl)-imidazo[1,2-a]pyridine: Contains a methyl group instead of a trifluoromethyl group, which can alter its chemical and biological properties.
Uniqueness
8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the trifluoromethyl group. These functional groups confer distinct electronic and steric properties, making the compound particularly valuable in various research and industrial applications.
Biological Activity
8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both a bromine atom and a trifluoromethyl group, which contribute to its electronic properties and biological interactions. The molecular formula is with a molecular weight of 265.04 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the bromine atom plays a role in facilitating interactions with macromolecules. This dual functionality makes it a candidate for further investigation in drug design.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For example:
- In vitro Studies : The compound showed potent inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 μM, indicating strong potential for selective cytotoxicity against cancer cells compared to non-cancerous cells like MCF10A .
- In vivo Studies : In animal models, the compound demonstrated efficacy in reducing tumor metastasis and improving survival rates in mice inoculated with cancer cells .
Antiviral Activity
Recent studies have also highlighted the antiviral potential of this compound:
- Influenza Virus : It exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of the influenza virus, showing no inhibition of the hERG channel, which suggests a favorable safety profile .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
6-(4-Trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine | Lacks bromine | Reduced reactivity |
8-Bromo-6-phenyl-imidazo[1,2-a]pyridine | Lacks trifluoromethyl group | Altered electronic properties |
8-Bromo-6-(4-methyl-phenyl)-imidazo[1,2-a]pyridine | Contains methyl instead | Different chemical properties |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Safety Profile : In acute toxicity studies conducted on Kunming mice, no adverse effects were observed at doses up to 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .
- Pharmacokinetics : The compound demonstrated sufficient oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), making it a viable candidate for further pharmacological development .
- Structure-Activity Relationship (SAR) : Ongoing research into SAR has been instrumental in optimizing the compound's efficacy against specific targets while minimizing off-target effects. This includes modifications that enhance selectivity for cancerous tissues over normal tissues .
Properties
IUPAC Name |
8-bromo-6-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N2/c15-12-7-10(8-20-6-5-19-13(12)20)9-1-3-11(4-2-9)14(16,17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOLBWSNAQNOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=C3C(=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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